molecular formula C28H28N4O3 B2547574 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251576-12-1

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Cat. No.: B2547574
CAS No.: 1251576-12-1
M. Wt: 468.557
InChI Key: QWVRWXFHSJBRQZ-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores, including an imidazole carboxamide core and a methoxyphenylpropanamide chain, which are commonly associated with diverse biological activities. The imidazole ring is a privileged scaffold in pharmaceuticals, known for its ability to interact with various enzymes and receptors . This compound is designed as a potential protein kinase inhibitor or modulator of cellular signaling pathways. The imidazole-4-carboxamide moiety can serve as a key hinge-binding region in enzyme active sites, while the substituted benzyl and toluidyl groups may contribute to specificity and binding affinity toward specific biological targets. Researchers can utilize this compound as a chemical probe to study enzyme function, intracellular signaling, or as a lead structure for the development of novel therapeutic agents in areas such as oncology and inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-20-4-3-5-24(16-20)31-28(34)26-18-32(19-29-26)17-22-6-11-23(12-7-22)30-27(33)15-10-21-8-13-25(35-2)14-9-21/h3-9,11-14,16,18-19H,10,15,17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVRWXFHSJBRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 341.41 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those related to the cell cycle and apoptosis pathways .
  • Antiproliferative Effects : In vitro studies demonstrate significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibits an IC50 value of approximately 52 nM in MCF-7 cells, indicating potent activity .

Biological Activity Data

Biological ActivityCell Line/ModelIC50 Value (nM)Reference
AntiproliferativeMCF-752
AntiproliferativeMDA-MB-23174
Enzyme InhibitionALOX15Varies

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of related imidazole derivatives highlighted the ability of these compounds to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. The mechanism involved tubulin polymerization inhibition, which is critical for cancer cell division .

Case Study 2: Enzyme Inhibition

Research on the compound's interaction with ALOX15 revealed that it acts as a competitive inhibitor. In silico docking studies indicated favorable binding conformations within the enzyme's active site, suggesting a potential role in modulating inflammatory responses linked to various cancers .

Case Study 3: Structure-Activity Relationship (SAR)

A comparative analysis of various substituted phenyl derivatives revealed that modifications to the methoxy group significantly affected biological activity. Compounds with electron-donating groups showed enhanced inhibitory potency against ALOX15, emphasizing the importance of structural modifications in drug design .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that highlight its structural complexity. A notable method includes the use of amide coupling reactions, where the propanamide derivative is formed through the reaction of appropriate amines with carboxylic acids.

Key Synthesis Steps:

  • Amide Formation : The reaction between 4-methoxyphenyl-propanamide and benzyl derivatives.
  • Cyclization : Formation of the imidazole ring, which is crucial for the compound's biological activity.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity levels (usually around 95%).

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anticancer agent. Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A recent study investigated derivatives of imidazole-based compounds, revealing that modifications in the side chains can enhance anticancer activity significantly. The synthesized derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective treatments .

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets.

  • Case Study : A series of imidazole derivatives were tested against bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Material Science

The unique properties of this compound allow for applications in materials science, particularly in developing organic semiconductors and photovoltaic materials.

  • Application Example : Studies have explored using similar imidazole compounds as components in dye-sensitized solar cells (DSSCs). These compounds can enhance charge transport properties and overall device efficiency .

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